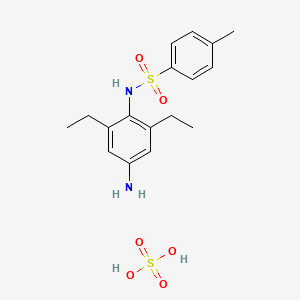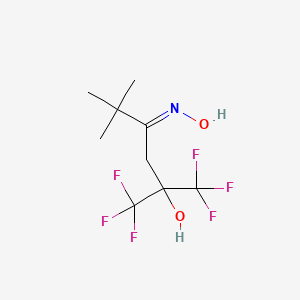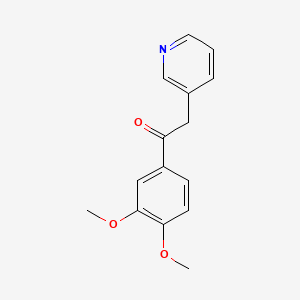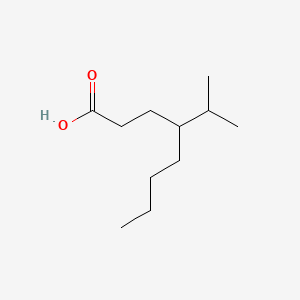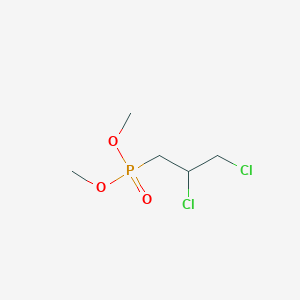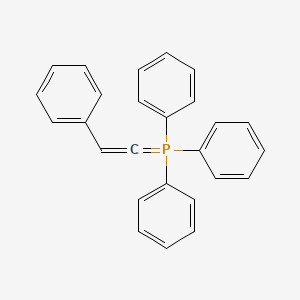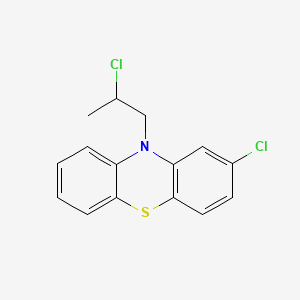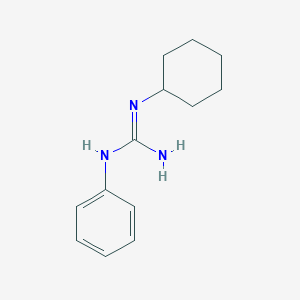
3,4-Chrysenedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Chrysenedione: is an organic compound with the molecular formula C18H10O2 It is a derivative of chrysene, a polycyclic aromatic hydrocarbon, and contains two ketone groups at the 3 and 4 positions of the chrysene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,4-Chrysenedione can be synthesized through several methods. One common approach involves the oxidation of chrysene using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The reaction typically requires acidic conditions and elevated temperatures to proceed efficiently.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Chrysenedione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products Formed:
Oxidation: More oxidized polycyclic aromatic compounds.
Reduction: 3,4-Dihydroxychrysene.
Substitution: Halogenated or nitrated derivatives of chrysene.
Applications De Recherche Scientifique
Chemistry: 3,4-Chrysenedione is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its polycyclic aromatic structure makes it a candidate for investigating DNA intercalation and other biochemical processes.
Medicine: Research into the medicinal applications of this compound includes its potential use as an anticancer agent. Studies have shown that certain derivatives of chrysene exhibit cytotoxic properties against cancer cells.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes.
Mécanisme D'action
The mechanism of action of 3,4-Chrysenedione involves its interaction with molecular targets such as enzymes and DNA. The compound’s planar structure allows it to intercalate between DNA base pairs, potentially disrupting DNA replication and transcription processes. Additionally, the ketone groups can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition.
Comparaison Avec Des Composés Similaires
1,4-Chrysenedione: Another derivative of chrysene with ketone groups at the 1 and 4 positions.
2,8-Chrysenedione: A compound with ketone groups at the 2 and 8 positions of chrysene.
Comparison: 3,4-Chrysenedione is unique due to the specific positioning of its ketone groups, which influences its chemical reactivity and biological interactions. Compared to 1,4-Chrysenedione and 2,8-Chrysenedione, this compound may exhibit different electronic properties and steric effects, leading to distinct reaction pathways and applications.
Propriétés
Numéro CAS |
103088-83-1 |
|---|---|
Formule moléculaire |
C18H10O2 |
Poids moléculaire |
258.3 g/mol |
Nom IUPAC |
chrysene-3,4-dione |
InChI |
InChI=1S/C18H10O2/c19-16-10-7-12-6-8-14-13-4-2-1-3-11(13)5-9-15(14)17(12)18(16)20/h1-10H |
Clé InChI |
LLOUAGKAVSGKKD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C(=O)C(=O)C=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


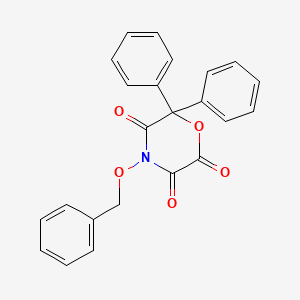
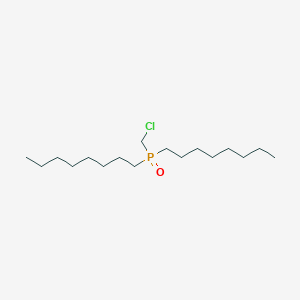
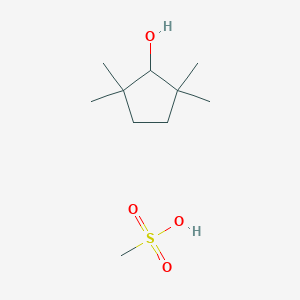

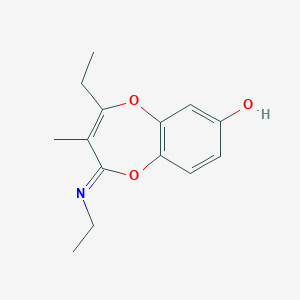
![(2Z)-4-Anilino-2-[(2-hydroxyphenyl)imino]naphthalen-1(2H)-one](/img/structure/B14332383.png)
